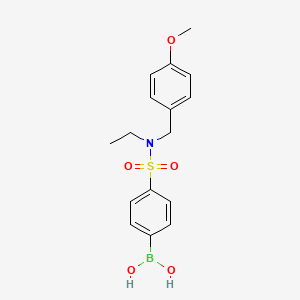

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organoboron compounds. The official IUPAC name for this compound is [4-[ethyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid, which systematically describes the molecular architecture and functional group positioning. This nomenclature clearly indicates the presence of a boronic acid group attached to a phenyl ring that is substituted at the para position with a sulfamoyl group.

The Chemical Abstracts Service has assigned this compound the registry number 913835-55-9, providing a unique identifier for database searches and regulatory purposes. Alternative systematic names include 4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid and 4-[N-Ethyl-N-(4-methoxybenzyl)sulphamoyl]benzeneboronic acid, reflecting different conventions for representing the sulfonamide functionality. The compound is also catalogued under the MDL number MFCD08689489, which serves as an additional database identifier for chemical information systems.

The systematic naming convention emphasizes the complex substitution pattern, where the central phenylboronic acid core bears a sulfonamide substituent that is further elaborated with both ethyl and 4-methoxybenzyl groups. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research contexts. The use of systematic naming is particularly important for this compound due to its multiple functional groups and potential for isomerism.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₂₀BNO₅S, representing a substantial organic molecule with multiple heteroatoms. The molecular weight has been calculated as 349.2 g/mol using standard atomic weights, positioning this compound in the range typical for complex pharmaceutical intermediates and specialty chemicals. The molecular composition reflects the presence of sixteen carbon atoms forming the aromatic and aliphatic framework, twenty hydrogen atoms contributing to the overall molecular structure, and five heteroatoms including boron, nitrogen, oxygen, and sulfur that define the functional group characteristics.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₂₀BNO₅S | Contains 23 total atoms |

| Molecular Weight | 349.2 g/mol | Moderate molecular weight |

| Carbon Atoms | 16 | Aromatic and aliphatic carbons |

| Hydrogen Atoms | 20 | Supports molecular flexibility |

| Heteroatoms | 5 (B, N, O, S) | Multiple functional groups |

The elemental composition analysis reveals a carbon content of approximately 55.0%, hydrogen content of 5.8%, with the remaining mass distributed among the heteroatoms that define the compound's chemical reactivity. The presence of boron as a central heteroatom is particularly significant, as it contributes to the compound's Lewis acidic properties and potential for forming reversible covalent bonds with diols and other nucleophiles. The sulfur atom within the sulfonamide group adds both steric bulk and electronic effects that influence the compound's overall chemical behavior.

The molecular weight places this compound in an optimal range for many applications, being sufficiently complex to provide multiple interaction sites while remaining manageable for synthetic manipulation and purification procedures. The distribution of heteroatoms throughout the molecular framework suggests potential for multiple binding modes and chemical transformations.

Stereochemical Features and Conformational Isomerism

The structural analysis of this compound reveals several important stereochemical considerations that influence its three-dimensional molecular geometry and potential biological activity. The compound does not contain traditional chiral centers with four different substituents around a carbon atom, but it does exhibit conformational complexity due to the presence of multiple rotatable bonds and the potential for restricted rotation around certain molecular axes. The sulfonamide nitrogen center represents a point of particular stereochemical interest, as the substitution pattern with both ethyl and 4-methoxybenzyl groups creates a pyramidal geometry that may exhibit limited inversion.

The molecule contains several conformationally active regions, including the ethyl group attachment to the sulfonamide nitrogen, the methoxybenzyl substituent orientation, and the relative positioning of the boronic acid hydroxyl groups. The SMILES representation B(C1=CC=C(C=C1)S(=O)(=O)N(CC)CC2=CC=C(C=C2)OC)(O)O indicates the connectivity but does not fully capture the three-dimensional conformational preferences. Computational analysis suggests that the molecule likely exists as a mixture of conformers in solution, with energy barriers between different conformational states being relatively low for most rotational processes.

The boronic acid functionality itself contributes to conformational considerations, as the boron center can adopt different hybridization states depending on coordination environment. In the free acid form, the boron typically maintains trigonal planar geometry, but this can shift toward tetrahedral upon interaction with Lewis bases or formation of boronate esters. The conformational flexibility of the molecule is enhanced by the presence of multiple single bonds that allow rotation, particularly around the N-C bonds connecting the ethyl and methoxybenzyl substituents to the central sulfonamide nitrogen.

Temperature and solvent effects are expected to significantly influence the conformational equilibrium of this compound. The polar functional groups, including the boronic acid hydroxyl groups and the methoxy substituent, can participate in intramolecular hydrogen bonding or solvent interactions that stabilize particular conformational arrangements.

X-ray Crystallographic Data and Solid-State Arrangement

Based on structural analogy with related phenylboronic acid derivatives, the crystal structure would likely exhibit extensive hydrogen bonding networks involving the boronic acid hydroxyl groups. Studies of similar compounds, such as 4-(methoxycarbonyl)phenylboronic acid, have demonstrated that boronic acids typically form dimeric structures through paired O-H···O hydrogen bonds, creating stable supramolecular assemblies in the solid state. The presence of the sulfonamide group in this compound would be expected to contribute additional hydrogen bonding interactions and influence the overall crystal packing arrangement.

The molecular dimensions and packing efficiency would be influenced by the bulky N-ethyl-N-(4-methoxybenzyl)sulfamoyl substituent, which could create steric constraints affecting the optimal crystal lattice arrangement. The aromatic rings within the molecule, including both the phenylboronic acid core and the 4-methoxybenzyl substituent, would likely participate in π-π stacking interactions that contribute to crystal stability. The conformational flexibility observed in solution might be restricted in the crystalline state, with the molecule adopting a preferred conformation that optimizes intermolecular interactions while minimizing steric repulsion.

Expected crystallographic parameters would include a triclinic or monoclinic crystal system, reflecting the asymmetric nature of the molecule and the complexity of optimizing multiple intermolecular interactions simultaneously. The unit cell would likely contain multiple molecules arranged to maximize hydrogen bonding while accommodating the steric requirements of the substituted sulfonamide group.

属性

IUPAC Name |

[4-[ethyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO5S/c1-3-18(12-13-4-8-15(23-2)9-5-13)24(21,22)16-10-6-14(7-11-16)17(19)20/h4-11,19-20H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJYSSQVBYJDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N(CC)CC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657179 | |

| Record name | (4-{Ethyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-55-9 | |

| Record name | (4-{Ethyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of Sulfonamide Intermediates

Method A: Nucleophilic Substitution and Sulfonamide Formation

- Starting Material: 4-nitrobenzeneboronic acid derivatives or 4-nitrobenzene boronic acids.

- Reduction of Nitro Group: Catalytic hydrogenation using palladium on carbon in ethanol or ethyl alcohol under hydrogen atmosphere yields the corresponding 4-aminobenzeneboronic acid.

- Sulfonamide Formation: The amino group reacts with sulfonyl chlorides (e.g., sulfamoyl chlorides) in the presence of a base such as pyridine or triethylamine, forming the sulfonamide linkage.

- A patent describes converting 4-nitrobenzene boronic acids into 4-amino phenyl boronic acids via catalytic hydrogenation with palladium catalysts, achieving yields of approximately 98.7%.

- The sulfonamide is then synthesized by reacting the amino derivative with N-ethyl-N-(4-methoxybenzyl)sulfonyl chloride in an aprotic solvent like dichloromethane, with base assistance, under controlled temperature conditions.

Boronic Acid Functionalization

Method B: Suzuki-Miyaura Cross-Coupling

- The key step involves coupling the sulfonamide-bearing aryl halide with a boronic acid or boronate ester.

- Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Reaction Conditions: Typically performed in aqueous-organic solvents (e.g., water, acetone, or dimethylformamide) at temperatures ranging from room temperature to 85°C.

- Example: A recent synthesis employed Pd(dppf)Cl₂ with sodium bicarbonate in water and isopropanol at 85°C, yielding approximately 95% of the desired boronic acid derivative.

| Reaction Parameters | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 95% | |

| Solvent | Water and isopropanol | — | |

| Temperature | 85°C | — | |

| Time | 12-24 hours | — |

Specific Synthetic Route for (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Based on patent literature and recent research, a plausible synthetic pathway involves:

- Reduction of 4-nitrobenzeneboronic acid to 4-aminobenzeneboronic acid using catalytic hydrogenation.

- Reaction with N-ethyl-N-(4-methoxybenzyl)sulfonyl chloride in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine, to form the sulfonamide.

- Coupling with a boronic acid derivative via Suzuki-Miyaura cross-coupling using Pd catalysts, to attach the boronic acid moiety onto the aromatic ring.

Note: The exact sequence may vary depending on the protecting groups and specific reagents used, but the core principles involve nucleophilic substitution and palladium-catalyzed cross-coupling.

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Reduction of Nitro to Amine | 4-nitrobenzeneboronic acid, Pd/C, H₂ | Reflux in ethanol | ~98.7% | Catalytic hydrogenation |

| Sulfonamide Formation | Amino boronic acid, N-ethyl-N-(4-methoxybenzyl)sulfonyl chloride, Base | Dichloromethane, 0°C to room temp | ~72-98% | Nucleophilic substitution |

| Boronic Acid Coupling | Sulfonamide derivative, Boronic acid, Pd catalyst | Water/acetone, 85°C | ~95% | Suzuki-Miyaura coupling |

Notes on Green Chemistry and Optimization

Recent advances emphasize green chemistry approaches:

- Use of deep eutectic solvents for sulfonamide synthesis to reduce toxic waste.

- Catalytic hydrogenation under mild conditions minimizes energy consumption.

- Palladium-catalyzed cross-couplings are optimized for high yield and selectivity, with efforts to reduce catalyst loading and improve recyclability.

化学反应分析

Types of Reactions

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol or water).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Sulfonamide derivatives with various substituents.

科学研究应用

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes.

Industry: Utilized in the synthesis of advanced materials and as a building block for functionalized polymers.

作用机制

The mechanism of action of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfamoyl-Substituted Boronic Acids

The target compound belongs to a class of sulfamoylphenyl boronic acids , which are distinguished by their substituents on the sulfamoyl nitrogen. Key analogs include:

Key Observations :

- Solubility : Compounds with smaller substituents (e.g., dimethyl) exhibit better aqueous solubility, while bulkier groups (e.g., cyclohexyl, 4-methoxybenzyl) may precipitate in biological media like RPMI .

- Biological Activity: Sulfamoylphenyl boronic acids are explored as histone deacetylase (HDAC) inhibitors and antiproliferative agents. For example: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal appressorium formation at 1 µM, comparable to trichostatin A . Phenanthren-9-yl boronic acid shows potent cytotoxicity (IC₅₀ = 0.2251 µM) in cancer cell lines .

Functional Group Variations

Challenges and Limitations

生物活性

Overview

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes a boronic acid group attached to a phenyl ring substituted with a sulfonamide group. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and cancer research.

- Molecular Formula : CHBNOS

- Molecular Weight : 349.21 g/mol

- CAS Number : 913835-55-9

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with active site serine residues in various enzymes, leading to enzyme inhibition. This property is particularly relevant for the development of enzyme inhibitors aimed at therapeutic applications.

Anticancer Activity

Recent studies have highlighted the antiproliferative potential of phenylboronic acid derivatives, including this compound. The compound's mechanism involves the induction of cell cycle arrest and apoptosis in cancer cells.

- Cell Lines Tested : Various cancer cell lines, including A2780 (ovarian cancer), were evaluated using the sulforhodamine B (SRB) method and MTT assays.

- Results : The compound exhibited significant antiproliferative activity with low micromolar IC values, suggesting strong potential as an anticancer agent.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid | Low micromolar | A2780 |

| 2-Fluoro-6-formylphenylboronic acid | 44.6 | A-549 |

| 3-Morpholino-5-fluorobenzoxaborole | 175.2 | A-549 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for drug development in treating diseases such as cancer and diabetes.

- Target Enzymes : The boronic acid moiety interacts with serine residues in enzymes, leading to inhibition.

- Research Findings : Studies indicate that the compound can effectively inhibit proteasome activity, which is vital for maintaining cellular protein homeostasis.

Case Studies

-

Study on Antiproliferative Activity :

- Researchers assessed a series of phenylboronic acid derivatives, including the target compound, for their effects on cancer cell proliferation.

- Results showed that modifications at specific positions on the phenyl ring significantly influenced biological activity.

-

Mechanistic Insights :

- Flow cytometry and western blot analyses revealed that treatment with this compound led to increased levels of p21 protein, indicating cell cycle arrest.

常见问题

Basic Research Question

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the ethyl, methoxybenzyl, and sulfamoyl groups. The boronic acid proton signal (~δ 7.5-8.5 ppm) is critical .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., exact mass: 363.13 g/mol) .

- X-ray Crystallography: SHELXL refinement resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with diols) .

How does the N-Ethyl-N-(4-methoxybenzyl)sulfamoyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling compared to simpler boronic acids?

Advanced Research Question

The bulky sulfamoyl substituent:

- Steric Effects: Reduces coupling efficiency with sterically hindered aryl halides. Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects: Electron-donating methoxy groups enhance boronic acid stability but may slow transmetallation. Optimize base strength (e.g., K₃PO₄ vs. Na₂CO₃) .

- Comparative Data: Analogues with smaller substituents (e.g., methyl) show 10–15% higher yields in coupling reactions .

What strategies can resolve contradictions in biological activity data across studies involving this compound?

Advanced Research Question

- Purity Verification: Ensure >95% purity via HPLC and NMR to exclude impurities affecting bioactivity .

- Assay Conditions: Standardize buffer pH (boronic acids bind diols optimally at pH 7.4–8.5) and validate target specificity using knockout cell lines .

- Orthogonal Assays: Combine SPR (surface plasmon resonance) for binding kinetics with ITC (isothermal titration calorimetry) for thermodynamic profiling .

How can computational modeling predict the binding modes of this compound with diol-containing biomolecules?

Advanced Research Question

- Docking Studies: Use AutoDock Vina to model interactions with enzymes like β-lactamases or proteases. Focus on the boronate-diol ester formation .

- MD Simulations: Simulate binding stability in explicit solvent (e.g., water, 150 mM NaCl) over 100 ns to assess conformational flexibility .

- Validation: Compare predicted binding poses with crystallographic data from SHELX-refined structures .

What are the key considerations for handling and storing this compound to ensure stability?

Basic Research Question

- Storage: Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and moisture absorption (boronic acids hydrolyze in H₂O) .

- Handling: Use anhydrous solvents (e.g., dried THF) and gloveboxes for synthesis .

How do crystallographic data from SHELXL refinements inform the compound’s conformation and intermolecular interactions?

Advanced Research Question

- Hydrogen Bonding: SHELXL identifies key interactions, such as B–O bonds with adjacent hydroxyl groups in co-crystals .

- Torsional Angles: Data reveal restricted rotation of the methoxybenzyl group, impacting binding pocket accessibility .

What common side reactions occur during synthesis, and how can they be minimized?

Basic Research Question

- Deboronation: Occurs under acidic conditions. Use buffered neutral pH during Suzuki coupling .

- Sulfonamide Oxidation: Add antioxidants (e.g., BHT) or perform reactions under N₂ .

How does the methoxybenzyl moiety modulate pharmacokinetic properties, and how is this validated experimentally?

Advanced Research Question

- Lipophilicity: The methoxy group increases LogP (measured via shake-flask method), enhancing membrane permeability .

- Metabolic Stability: Assess using liver microsome assays (e.g., human CYP450 isoforms) to identify O-demethylation as a major metabolic pathway .

How do sulfamoyl substituent variations (e.g., ethyl vs. cyclohexyl) impact inhibitory activity against target enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。